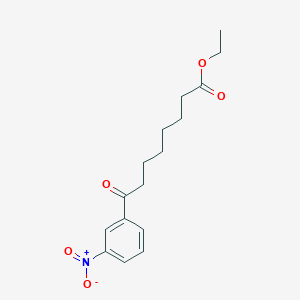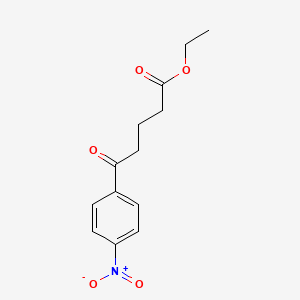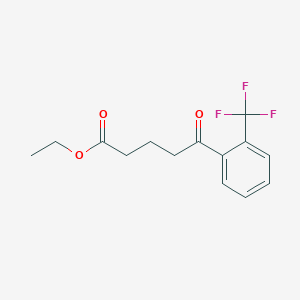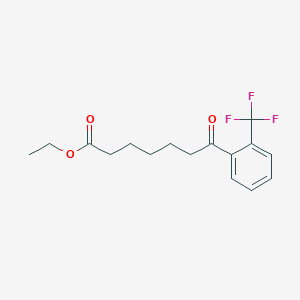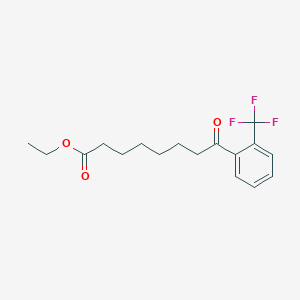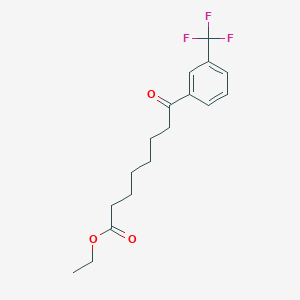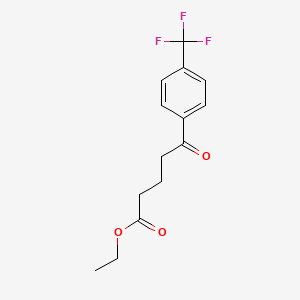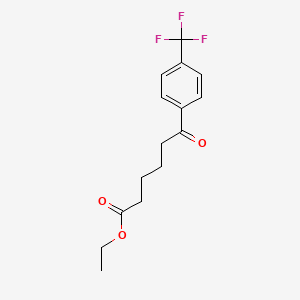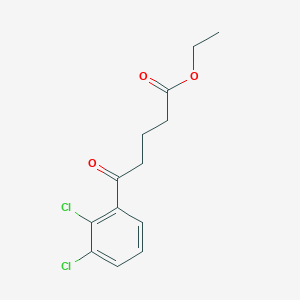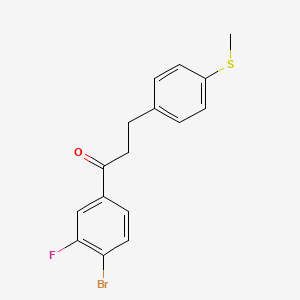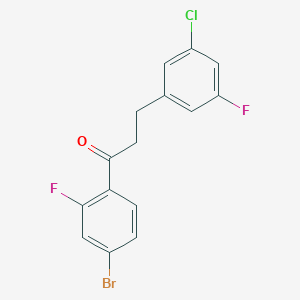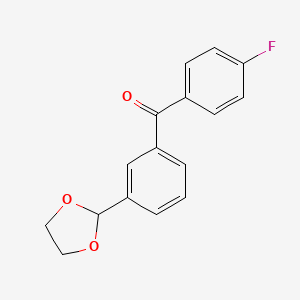
3-(1,3-Dioxolan-2-YL)-4'-fluorobenzophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-Dioxolan-2-YL)-4'-fluorobenzophenone is a useful research compound. Its molecular formula is C16H13FO3 and its molecular weight is 272.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
X-ray Diffraction and Quantum-Chemical Study
A study by Korlyukov et al. (2003) utilized X-ray diffraction to analyze the molecular structure of a compound similar to 3-(1,3-Dioxolan-2-YL)-4'-fluorobenzophenone. Their research focused on understanding the reactivity of nitro groups in certain molecular structures, highlighting the compound's relevance in chemical analysis and molecular behavior studies (Korlyukov et al., 2003).
Spectroscopic Study of Fluorophores
Lambert et al. (2000) conducted a study on phenyl-2-thiazoline fluorophores, which share structural similarities with this compound. Their research was aimed at developing fluorophores for detecting aluminum ions, potentially useful in studying intracellular aluminum levels (Lambert et al., 2000).
Radical Addition Reactions in Synthesis
Církva and Paleta (1999) explored the synthesis of 1-(polyfluoroalkyl)ethane-1,2-diols through radical addition reactions involving methylated 1,3-dioxolanes. This study demonstrates the compound's utility in synthesizing complex fluoroorganic compounds with high selectivity and yields, underlining its importance in organic chemistry and material science (Církva & Paleta, 1999).
Dielectric and Optical Anisotropy in Liquid Crystals
Research by Chen et al. (2015) on 1,3-dioxolane-terminated liquid crystals, closely related to this compound, revealed that these compounds can significantly enhance the dielectric anisotropy and birefringence in tolane-liquid crystals. This finding is crucial for applications in liquid crystal display technology (Chen et al., 2015).
Photocatalytic Transformations
Shang et al. (2019) discussed the application of donor-acceptor fluorophores in photocatalytic transformations, highlighting the potential use of similar compounds in organic reactions and the development of metal-free photocatalysts (Shang et al., 2019).
Wirkmechanismus
Target of Action
Compounds containing a dioxolane ring, like this one, are often used as solvents and as co-monomers in polyacetals .
Mode of Action
Without specific studies on “3-(1,3-Dioxolan-2-YL)-4’-fluorobenzophenone”, it’s difficult to determine its exact mode of action. Dioxolanes can be prepared by acetalization of aldehydes and ketalization of ketones with ethylene glycol .
Biochemical Pathways
Dioxolanes are often involved in reactions with various nucleophiles and bases .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[3-(1,3-dioxolan-2-yl)phenyl]-(4-fluorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO3/c17-14-6-4-11(5-7-14)15(18)12-2-1-3-13(10-12)16-19-8-9-20-16/h1-7,10,16H,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFUXEKOZLLXJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10645062 |
Source


|
| Record name | [3-(1,3-Dioxolan-2-yl)phenyl](4-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898779-27-6 |
Source


|
| Record name | Methanone, [3-(1,3-dioxolan-2-yl)phenyl](4-fluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898779-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(1,3-Dioxolan-2-yl)phenyl](4-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

